molecular formula C8H10FN3 B13700019 1-(4-Fluoro-3-methylphenyl)guanidine

1-(4-Fluoro-3-methylphenyl)guanidine

Cat. No.: B13700019
M. Wt: 167.18 g/mol
InChI Key: UITQYAALSYYWLR-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)guanidine is a substituted aryl guanidine derivative characterized by a fluorine atom at the para position and a methyl group at the meta position on the phenyl ring attached to the guanidine moiety. Guanidine derivatives are of significant interest in medicinal chemistry due to their ability to interact with biological targets such as ion channels, enzymes, and receptors.

Properties

Molecular Formula

C8H10FN3

Molecular Weight

167.18 g/mol

IUPAC Name

2-(4-fluoro-3-methylphenyl)guanidine

InChI

InChI=1S/C8H10FN3/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4H,1H3,(H4,10,11,12)

InChI Key

UITQYAALSYYWLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=C(N)N)F

Origin of Product

United States

Chemical Reactions Analysis

1-(4-Fluoro-3-methylphenyl)guanidine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural Analogues and Substituent Effects

The biological and chemical profiles of aryl guanidines are highly substituent-dependent. Below is a comparison of 1-(4-Fluoro-3-methylphenyl)guanidine with structurally similar compounds:

Compound Substituents Molecular Formula Molecular Weight Key Properties
This compound 4-F, 3-CH3 C8H10FN3 167.19 g/mol Predicted higher metabolic stability due to fluorine; moderate lipophilicity.
1-(3-Chloro-4-methylphenyl)guanidine 3-Cl, 4-CH3 C8H10ClN3 183.64 g/mol Chlorine increases molecular weight; enhances halogen bonding but reduces solubility.
1-(4-Chloro-3-(trifluoromethyl)phenyl)guanidine 4-Cl, 3-CF3 C9H8ClF3N3 274.63 g/mol Trifluoromethyl group boosts lipophilicity and electron-withdrawing effects.
1-(4-Cyanophenyl)guanidine 4-CN C8H7N4 159.17 g/mol Cyano group enhances polarity; may reduce membrane permeability.
1-(4-Isopropylphenyl)guanidine 4-(CH(CH3)2) C10H15N3 177.25 g/mol Isopropyl group increases steric bulk, potentially hindering target interactions.

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve target binding specificity compared to chlorine .
  • Methyl vs. Trifluoromethyl : The trifluoromethyl group (in ) significantly increases hydrophobicity and metabolic resistance but may reduce aqueous solubility.
  • Cyanophenyl Derivatives: The cyano group () introduces strong polarity, which could limit bioavailability despite enhancing hydrogen-bonding interactions.
Pharmacological Activity

Guanidine derivatives are known for their ion channel modulation (e.g., Kv channels ) and enzyme inhibition. Key comparisons:

  • DiMeGdn (): A potent Kv channel inhibitor with rapid kinetics. Substituents like fluorine could enhance binding affinity due to electronegative interactions.
  • ADS-1029 (): A trifluoromethylbenzyl-substituted guanidine with histamine H3 receptor antagonism. The methyl group in this compound may reduce steric hindrance compared to bulkier groups like CF3.
  • HypoPP Therapy (): 1-(2,4-xylyl)guanidine blocks sodium channel gating pores without affecting normal function. The fluorine and methyl substituents in the target compound may offer similar specificity with improved pharmacokinetics.
Spectral and Analytical Data

While direct spectral data for the target compound are unavailable, analogs provide benchmarks:

  • NMR : Aryl protons in 1-(3-Chloro-4-methylphenyl)guanidine resonate at δH 2.28 (CH3) and δH 7.41–7.80 (aromatic) . Fluorine’s deshielding effect may shift aromatic protons upfield.
  • IR : Guanidine NH stretches appear at ~3332–3482 cm⁻¹ ().
  • HPLC : Retention times for similar compounds range from 31.7–33.1 min (), suggesting comparable elution profiles.

Biological Activity

1-(4-Fluoro-3-methylphenyl)guanidine is an organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic properties. This compound is a derivative of guanidine, characterized by the substitution of a hydrogen atom with a 4-fluoro-3-methylphenyl group. The presence of fluorine enhances its electronic properties, making it a candidate for various biological applications.

  • Chemical Formula : C9H10FN5
  • Molecular Weight : 195.21 g/mol
  • Structure : The compound features a guanidine core with a fluorinated aromatic substituent, which contributes to its unique biological activities.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • α2-Noradrenaline Receptor Antagonism : This compound acts as an antagonist at α2-noradrenaline receptors, which are involved in neurotransmitter regulation and have implications in treating conditions like depression and anxiety disorders.
  • DNA Minor Groove Binding : Research indicates that it can bind to the minor groove of DNA, potentially influencing gene expression and cellular signaling pathways.
  • Kinase Inhibition : It has been identified as a kinase inhibitor, suggesting its utility in cancer treatment by interfering with signaling pathways that promote tumor growth.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Receptor Antagonism Antagonizes α2-noradrenaline receptors, affecting neurotransmitter release.
DNA Interaction Binds to DNA minor grooves, potentially modulating gene expression.
Enzyme Inhibition Inhibits specific kinases, which may have implications in cancer therapy.

Neuropharmacological Studies

A study investigating the neuropharmacological effects of this compound found that it significantly modulated neurotransmitter release in vitro. The compound demonstrated a dose-dependent effect on norepinephrine release from neuronal cells, indicating its potential role in treating mood disorders.

Kinase Inhibition Research

In another study focused on kinase inhibition, this compound was shown to inhibit specific kinases involved in cell proliferation pathways. The IC50 values for these interactions were reported to be below 100 nM, highlighting its potency as a potential therapeutic agent against cancers characterized by dysregulated kinase activity .

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